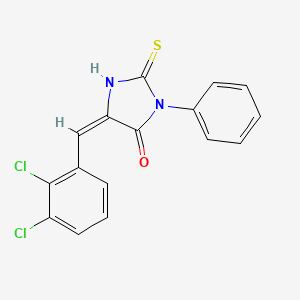![molecular formula C24H25FN2O2 B3037219 cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-70-9](/img/structure/B3037219.png)
cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Descripción general
Descripción
Cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a complex organic compound with significant applications in various scientific research fields. The compound’s structure includes a cyclohexyl group, a pyrazolyl moiety, and a biphenyl segment with a fluorine atom, making it an intriguing subject for chemical synthesis and reaction studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone typically involves multi-step organic synthesis. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the biphenyl unit. Finally, the cyclohexyl group is added through a nucleophilic substitution reaction, typically under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, large-scale production might involve the optimization of these steps to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization can be used to purify the final product. Catalytic reactions are often employed to reduce reaction times and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: Halogenation at the biphenyl segment is possible, resulting in a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogenation catalysts.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.
Major Products Formed:
Oxidation Products: Ketones and alcohols.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a valuable compound in several domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential interactions with biological molecules, influencing pathways such as enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in drug design for conditions like inflammation and cancer.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
Mecanismo De Acción
The compound’s mechanism of action varies based on its application:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: Interaction with cellular signaling pathways, potentially modulating processes such as inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Compared to other compounds in its class, cyclohexyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone stands out due to its unique structure combining a cyclohexyl group, a fluorinated biphenyl moiety, and a pyrazole ring.
Similar Compounds: Pyrazolyl derivatives, fluorinated biphenyls, and cyclohexyl-containing molecules.
Uniqueness: Its unique combination of functional groups allows for a diverse range of chemical reactions and applications, setting it apart from more common analogues.
Propiedades
IUPAC Name |
cyclohexyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c1-17(23-14-15-27(26-23)24(28)19-10-6-3-7-11-19)29-20-12-13-21(22(25)16-20)18-8-4-2-5-9-18/h2,4-5,8-9,12-17,19H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLHSTCGOUODJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2CCCCC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3037137.png)
![[4-(4-Propionylpiperazin-1-yl)phenyl]amine](/img/structure/B3037142.png)








![4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline](/img/structure/B3037156.png)



